molecular formula C5H13ClN2O2 B1382225 4-Amino-3-methoxybutanamide hydrochloride CAS No. 1803599-09-8

4-Amino-3-methoxybutanamide hydrochloride

Cat. No.: B1382225
CAS No.: 1803599-09-8
M. Wt: 168.62 g/mol
InChI Key: ZSHYUPONHOKWJC-UHFFFAOYSA-N
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Description

4-Amino-3-methoxybutanamide hydrochloride, also known as GABA analogue, is a chemical compound with the molecular formula C5H13ClN2O2 and a molecular weight of 168.62 g/mol . It has been used widely in scientific experiments to study the effects of gamma-aminobutyric acid (GABA) on the human body.


Molecular Structure Analysis

The molecular structure of this compound consists of 5 carbon atoms, 13 hydrogen atoms, 1 chlorine atom, 2 nitrogen atoms, and 2 oxygen atoms . The InChI string representation of the molecule is InChI=1S/C5H12N2O2.ClH/c1-9-4(3-6)2-5(7)8;/h4H,2-3,6H2,1H3,(H2,7,8);1H .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 168.62 g/mol, a hydrogen bond donor count of 3, a hydrogen bond acceptor count of 3, and a rotatable bond count of 4 . It is also noted to be hygroscopic .

Scientific Research Applications

Anticonvulsant and Pain-Attenuating Properties

4-Amino-3-methoxybutanamide hydrochloride has been explored for its potential anticonvulsant and pain-attenuating properties. Studies have shown that certain primary amino acid derivatives, including 4-Amino-3-methoxybutanamide, demonstrate significant activity in animal models for anticonvulsant and neuropathic pain applications. These compounds have been found to surpass the effectiveness of some conventional treatments like phenobarbital in certain measures, indicating their potential as novel anticonvulsants (King et al., 2011).

Corrosion Inhibition

This compound has been studied for its potential as a corrosion inhibitor. Research suggests that derivatives of this compound, like 3,5-bis(4-methoxyphenyl)-4-amino-1,2,4-triazole (4-MAT), show promising results in protecting mild steel in corrosive environments. These compounds can achieve high levels of inhibition efficiency, making them useful in various industrial applications (Bentiss et al., 2009).

Role in Pharmaceutical Analysis

The compound has been utilized in pharmaceutical analysis, particularly in the quantification and characterization of various drugs. Its derivatives are used in high-performance liquid chromatography (HPLC) for the detection and analysis of different pharmaceutical compounds, highlighting its role in analytical chemistry and quality control processes (De Marco et al., 1989).

Potential in Anticancer Research

Some derivatives of 4-Amino-3-methoxybutanamide have shown potential in anticancer research. These derivatives, when evaluated for their biological activities, have displayed promising results against various cancer cell lines, suggesting their potential role in the development of new anticancer therapies (Bekircan et al., 2008).

Properties

IUPAC Name

4-amino-3-methoxybutanamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H12N2O2.ClH/c1-9-4(3-6)2-5(7)8;/h4H,2-3,6H2,1H3,(H2,7,8);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSHYUPONHOKWJC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(CC(=O)N)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H13ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1803599-09-8
Record name Butanamide, 4-amino-3-methoxy-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1803599-09-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

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